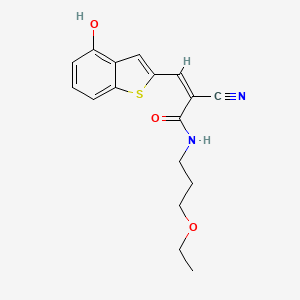![molecular formula C24H22N2O5S2 B2909003 N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 941925-88-8](/img/structure/B2909003.png)
N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as BMBMT and has been studied for its ability to inhibit certain enzymes and receptors in the body, leading to various biochemical and physiological effects.
作用機序
BMBMT works by inhibiting specific enzymes and receptors in the body, leading to various biochemical and physiological effects. One enzyme that BMBMT has been shown to inhibit is protein kinase CK2, which is involved in the regulation of cell growth and division. BMBMT has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
BMBMT has been shown to have various biochemical and physiological effects, depending on the specific enzymes and receptors it targets. In cancer research, BMBMT has been shown to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death. BMBMT has also been shown to inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which can improve cognitive function.
実験室実験の利点と制限
One advantage of using BMBMT in lab experiments is its specificity for certain enzymes and receptors, which allows for targeted inhibition and analysis of specific pathways. However, one limitation is the potential for off-target effects, as BMBMT may also inhibit other enzymes and receptors in the body.
将来の方向性
There are several future directions for research on BMBMT. One area of interest is the development of BMBMT derivatives with improved specificity and potency for certain enzymes and receptors. Another area of interest is the use of BMBMT in combination with other drugs or therapies for enhanced therapeutic effects. Additionally, further research is needed to fully understand the potential therapeutic applications of BMBMT in various fields of scientific research.
合成法
BMBMT can be synthesized using a multistep process involving the reaction of various chemical compounds. The first step involves the reaction of 2-aminobenzo[d]thiazole with 4,7-dimethoxybenzaldehyde to form a Schiff base. The Schiff base is then reacted with benzyl bromide to form the N-benzylated product. Finally, the N-benzylated product is reacted with 3-(methylsulfonyl)benzoyl chloride to form BMBMT.
科学的研究の応用
BMBMT has been studied for its potential therapeutic applications in various fields of scientific research. One area of interest is cancer research, where BMBMT has been shown to inhibit the growth of certain cancer cells by targeting specific enzymes and receptors. BMBMT has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit certain enzymes involved in the progression of these diseases.
特性
IUPAC Name |
N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S2/c1-30-19-12-13-20(31-2)22-21(19)25-24(32-22)26(15-16-8-5-4-6-9-16)23(27)17-10-7-11-18(14-17)33(3,28)29/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVYKTJKKNKCNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2908921.png)


![N-(benzo[d]thiazol-6-yl)-3-nitrobenzamide](/img/structure/B2908925.png)

![2-Ethylsulfanyl-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2908930.png)
![3-[(2-chlorobenzyl)thio]-7-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2908931.png)
![2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2908932.png)
![2-(3-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-3-oxopropyl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2908933.png)
![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2908935.png)



